N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide is a thiazolopyrimidine derivative characterized by a fused thiazole-pyrimidine core. The molecule features a 7-methyl substituent and a 2-propylpentanamide group at position 6 of the pyrimidine ring. Thiazolopyrimidine derivatives are of interest due to their pharmacological properties, including anti-fibrotic and anti-inflammatory effects, as suggested by studies on related molecules .
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-6-11(7-5-2)13(19)17-12-10(3)16-15-18(14(12)20)8-9-21-15/h8-9,11H,4-7H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBTJAJHLIPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an appropriate aldehyde under ultrasonic activation in isopropyl alcohol at 20°C . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent like dioxane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Brominated derivatives: Formed during oxidation reactions.
Reduced derivatives: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Agriculture: It exhibits fungicidal activity and is used to protect crops from fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetic properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its significant biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways that regulate inflammation and cell proliferation.
- DNA Interaction : The compound may interfere with DNA replication and transcription processes, contributing to its antiproliferative effects.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacterial and fungal strains. |
| Anti-inflammatory | Reduces inflammation through modulation of cytokine release. |
| Antiproliferative | Inhibits the growth of cancer cell lines in vitro. |
| Analgesic | Demonstrates pain-relieving properties in animal models. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar thiazolo[3,2-a]pyrimidine derivatives, providing insights into the potential efficacy of this compound.
- Antimicrobial Activity : A study reported that derivatives with thiazolo[3,2-a]pyrimidine cores showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Anti-inflammatory Effects : Research indicated that compounds similar to this compound effectively reduced inflammation in murine models by inhibiting the production of pro-inflammatory cytokines .
- Antiproliferative Properties : In vitro studies demonstrated that thiazolo[3,2-a]pyrimidines could inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:
| Parameter | Value/Description |
|---|---|
| Absorption | Moderate absorption rates observed in preliminary studies. |
| Distribution | Predicted to distribute widely due to lipophilicity. |
| Metabolism | Primarily metabolized via liver enzymes; further studies needed for detailed pathways. |
| Excretion | Renal excretion expected; further investigation required. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
